Dimethylaminoborane

Reductive Amination Chemoselectivity Metal-Free Synthesis

Dimethylaminoborane (DMAB) delivers controlled, chemoselective reduction that generic hydrides cannot match. Unlike over-reactive NaBH4, DMAB provides precise hydride delivery for reductive amination of complex pharmaceutical intermediates without protecting groups. For electroless nickel plating, DMAB is the only reducing agent that produces hard, wear-resistant Ni-B alloy deposits. In nanoparticle synthesis, DMAB yields uniform platinum chains with enhanced catalytic activity. Choose DMAB for reproducible selectivity, reduced purification steps, and lower process costs. Available in research and bulk quantities with global shipping.

Molecular Formula C2H6BN
Molecular Weight 54.89 g/mol
CAS No. 1838-13-7
Cat. No. B1631071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylaminoborane
CAS1838-13-7
Molecular FormulaC2H6BN
Molecular Weight54.89 g/mol
Structural Identifiers
SMILES[B]N(C)C
InChIInChI=1S/C2H6BN/c1-4(2)3/h1-2H3
InChIKeyYPTUAQWMBNZZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylaminoborane (DMAB) CAS 74-94-2: Technical Overview and Procurement Considerations


Dimethylaminoborane (DMAB, CAS 74-94-2), also known as Borane-Dimethylamine Complex, is a white crystalline amine-borane adduct with the molecular formula C₂H₁₀BN. As a class of compounds, amine-boranes are distinguished by their unique dative B-N bond, which confers a balance of hydridic (B-H) and protic (N-H) character [1]. This molecular architecture provides DMAB with a hydrogen content suitable for chemical hydrogen storage applications while maintaining significantly greater ambient stability compared to the highly reactive and pyrophoric diborane gas (B₂H₆) or borane-tetrahydrofuran (BH₃·THF) complex . Its moderate water solubility (125 g/L at 20°C) and solubility in polar organic solvents like THF and methanol further expand its utility beyond what is possible with less soluble or more hazardous borane sources .

Why Dimethylaminoborane Cannot Be Simply Substituted: The Risk of Performance Shifts in Sensitive Applications


The selection of a reducing agent is not a trivial interchange. While many hydride sources exist, their reduction potential, steric profile, and reaction byproducts differ dramatically, directly impacting reaction selectivity, yield, and downstream purification. For instance, sodium borohydride (NaBH₄) offers a potent but often non-discriminating reduction, which can lead to over-reduction or poor functional group tolerance [1]. Conversely, sodium cyanoborohydride (NaBH₃CN) provides selectivity but introduces toxic cyanide handling and disposal concerns. Dimethylaminoborane (DMAB) occupies a critical middle ground, offering a milder and more controllable hydride delivery due to the electron-donating effect of the dimethylamine moiety on boron, which tempers reactivity compared to NaBH₄ but enhances it relative to less electron-rich amine-boranes [2]. This nuanced electronic and steric environment is critical for achieving chemoselectivity in complex molecule synthesis. Therefore, substituting DMAB with a generic 'strong' or 'weak' reductant can lead to substantial yield losses, the formation of unwanted side products, or the failure of electroless plating baths to initiate or maintain stable deposition [3].

Quantifiable Differentiation: A Comparative Evidence Guide for Dimethylaminoborane in Research and Industrial Applications


Enhanced Chemoselectivity in Reductive Amination: A DMAB vs. Sodium Borohydride Comparison

In metal-free reductive amination of carbonyl compounds, Dimethylaminoborane (DMAB) demonstrates superior chemoselectivity compared to stronger reducing agents like sodium borohydride (NaBH₄), which can reduce other sensitive functional groups. A 2023 study reported an operationally simple protocol using DMAB to convert a broad range of aldehydes and ketones to tertiary amines with high chemoselectivity at room temperature within 30 minutes under neat conditions, with the reaction proceeding through transfer of the dimethylamine group from DMAB itself [1]. In contrast, NaBH₄ typically requires more forcing conditions for similar transformations and lacks this level of selectivity without additional catalysts or additives, often leading to undesired alcohol byproducts from carbonyl reduction alone.

Reductive Amination Chemoselectivity Metal-Free Synthesis

Superior Control in Nanomaterial Synthesis: DMAB vs. Sodium Borohydride for Platinum Nanoparticles

In the synthesis of platinum nanoparticle chains (PtNPCs) using alpha-chymotrypsin amyloid fibrils as a template, the choice of reducing agent directly impacts the resulting material's morphology and catalytic performance. A direct comparative study revealed that using Dimethylaminoborane (DMAB) as the reductant yielded PtNPCs with a more uniform particle size compared to those synthesized with sodium borohydride (NaBH₄). Furthermore, the DMAB-synthesized PtNPCs exhibited significantly higher catalytic activity for both methanol oxidation (MOR) and oxygen reduction reaction (ORR), as confirmed by electrochemical measurements [1].

Nanoparticle Synthesis Electrocatalysis Morphology Control

Operational Safety and Handling Advantage: Comparative Stability of Dimethylaminoborane vs. Borane-THF and Diborane

Dimethylaminoborane (DMAB) is a solid at room temperature (mp 32-36°C) and offers a significantly more stable and manageable alternative to other common borane sources. In contrast, diborane (B₂H₆) is a highly toxic and pyrophoric gas, requiring specialized equipment and extreme caution. Borane-tetrahydrofuran (BH₃·THF) complex, while a liquid, is air- and moisture-sensitive and prone to degradation, necessitating storage under inert atmosphere at low temperatures . DMAB, as a crystalline solid, can be handled with standard laboratory techniques, though it is water-sensitive and should be stored in a refrigerator (0-10°C) under inert gas for long-term stability [1]. This inherent stability simplifies storage, handling, and accurate weighing, reducing the safety risks and operational complexity associated with more hazardous borane reagents.

Chemical Stability Safety Handling Borane Sources

Electroless Plating Efficiency: Distinct Redox Behavior of DMAB vs. Sodium Hypophosphite

In electroless nickel plating, the choice of reducing agent dictates the composition of the resulting alloy and the electrochemical characteristics of the bath. A direct comparative study using a quartz crystal microbalance (QCM) electrode revealed that the potential dependences of the half-reactions in baths using Dimethylaminoborane (DMAB) are significantly different from those using the industry-standard sodium hypophosphite [1]. While hypophosphite baths deposit nickel-phosphorus (Ni-P) alloys, DMAB yields nickel-boron (Ni-B) alloys, which possess distinct physical properties such as higher hardness and different corrosion resistance profiles [2]. The electrochemical data from the QCM study confirms that DMAB and hypophosphite operate through different reaction pathways at the electrode surface, providing a quantitative basis for selecting DMAB when specific alloy properties or plating bath performance characteristics are required.

Electroless Plating Electrochemistry Redox Potential

Optimized Application Scenarios for Dimethylaminoborane (DMAB) Based on Quantified Performance Data


Synthesis of Uniform Noble Metal Nanoparticles for Electrocatalysis

Based on direct comparative evidence, Dimethylaminoborane (DMAB) is the preferred reducing agent for synthesizing platinum and potentially other noble metal nanoparticles where control over particle size uniformity and enhanced catalytic activity are paramount. When compared directly to sodium borohydride (NaBH₄) under identical conditions, DMAB produced more uniform platinum nanoparticle chains with higher activity for methanol oxidation and oxygen reduction reactions [1]. This scenario is highly relevant for researchers developing advanced electrocatalysts for fuel cells and sensors, where particle morphology directly correlates with performance metrics. The use of DMAB in this context can lead to improved catalyst utilization and device efficiency.

Chemoselective Reductive Amination in Pharmaceutical Intermediate Synthesis

For the synthesis of complex pharmaceutical intermediates containing multiple reducible functional groups, Dimethylaminoborane (DMAB) offers a distinct advantage in chemoselective reductive amination. Evidence shows that under mild, metal-free, and neat conditions, DMAB can selectively convert carbonyl compounds to tertiary amines at room temperature without affecting other sensitive groups [2]. This contrasts with less selective reductants like NaBH₄, which may require protecting group strategies. This application scenario is ideal for medicinal chemists and process development scientists seeking to streamline synthetic routes, reduce the number of steps, and minimize purification efforts, ultimately lowering the cost and time associated with producing target molecules.

Electroless Deposition of Nickel-Boron (Ni-B) Alloys for Hardness and Wear Resistance

In industrial surface finishing, Dimethylaminoborane (DMAB) is the essential reducing agent for electroless nickel plating when a nickel-boron (Ni-B) alloy deposit is specifically required, as opposed to the more common nickel-phosphorus (Ni-P) alloy obtained with sodium hypophosphite. Electrochemical evidence confirms that DMAB operates through a distinct redox pathway, leading to the incorporation of boron into the deposit [3]. Ni-B alloys are known for their high as-plated hardness and excellent wear resistance, properties that are critical for components in the aerospace, automotive, and electronics industries. Procurement of DMAB is therefore driven by the need for these specific material properties that cannot be achieved with hypophosphite-based baths.

Technical Documentation Hub

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